t-Butyl t-amyl peroxide
CAS No.: 5587-14-4
Cat. No.: VC14172281
Molecular Formula: C9H20O2
Molecular Weight: 160.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5587-14-4 |
|---|---|
| Molecular Formula | C9H20O2 |
| Molecular Weight | 160.25 g/mol |
| IUPAC Name | 2-tert-butylperoxy-2-methylbutane |
| Standard InChI | InChI=1S/C9H20O2/c1-7-9(5,6)11-10-8(2,3)4/h7H2,1-6H3 |
| Standard InChI Key | UVTIZRNEWKAOEM-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)(C)OOC(C)(C)C |
Introduction
Structural Identity and Nomenclature
t-Butyl t-amyl peroxide belongs to the organic peroxide family, classified by the general formula R-O-O-R', where R and R' are alkyl groups. Its IUPAC name is tert-butyl tert-pentyl peroxide, reflecting the branched tert-amyl (tert-pentyl) substituent. The molecular formula is C₉H₂₀O₂, with a molecular weight of 160.26 g/mol (calculated from atomic weights). The structure features a peroxide bridge (-O-O-) connecting two tertiary alkyl groups, which imparts thermal instability and radical-generating capabilities .
Comparative Structural Analysis
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Di-tert-butyl peroxide (DTBP): C₈H₁₈O₂, MW 146.23 g/mol, CAS 110-05-4 .
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tert-Amyl hydroperoxide (TAHP): C₅H₁₂O₂, MW 104.15 g/mol, CAS 3425-61-4 .
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t-Butyl t-amyl peroxide: Hypothesized to exhibit intermediate properties between DTBP and TAHP due to its larger alkyl substituents.
Synthesis and Reaction Mechanisms
Synthetic Pathways
While no direct synthesis protocols for t-butyl t-amyl peroxide are documented, analogous methods for DTBP and TAHP suggest feasible routes:
Route 1: Alkylation of Hydroperoxides
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Base-catalyzed reaction:
This method mirrors the synthesis of DTBP from tert-butyl hydroperoxide (t-BuOOH) and tert-butanol .
Route 2: Radical Coupling
2. Thermal decomposition of diacyl peroxides:
Using t-butyl and t-amyl carboxylic acids as precursors, though this method risks uncontrolled decomposition .
Challenges in Synthesis
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Thermal instability: The peroxide bond (-O-O-) decomposes at elevated temperatures, necessitating low-temperature conditions (<50°C) and inert atmospheres .
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Purification difficulties: Column chromatography or fractional distillation under reduced pressure is required to isolate the peroxide from byproducts like alcohols and ketones .
Physicochemical Properties
Based on structural analogs, t-butyl t-amyl peroxide likely exhibits the following properties:
Thermal Decomposition:
Radicals generated during decomposition enable cross-linking in polymers or initiate polymerization reactions .
Research Gaps and Future Directions
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Synthesis Optimization: Develop low-cost, high-yield methods using greener catalysts (e.g., enzymatic oxidation).
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Toxicokinetics: Investigate metabolic pathways and chronic exposure effects in mammalian models.
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Polymer Compatibility: Screen efficacy in novel polymer matrices like bio-based polyurethanes.
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